molecular formula C6H11N3O2 B1651546 Methyl 5-azidopentanoate CAS No. 127811-93-2

Methyl 5-azidopentanoate

Cat. No.: B1651546
CAS No.: 127811-93-2
M. Wt: 157.17 g/mol
InChI Key: OQEZMRVNSROGPF-UHFFFAOYSA-N
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Description

Methyl 5-azidopentanoate is an organic compound belonging to the azido ester family. The molecular formula of this compound is C6H11N3O2, and its molecular weight is 157.17044 g/mol .

Scientific Research Applications

Methyl 5-azidopentanoate has diverse applications in scientific research:

    Chemistry: It serves as a precursor in the synthesis of other organic compounds, particularly in click chemistry for the formation of triazoles.

    Biology: It is used in bioconjugation techniques to label biomolecules with azido groups, facilitating the study of biological processes.

    Medicine: The compound is explored for its potential in drug development, particularly in the synthesis of bioactive molecules.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5-azidopentanoate can be synthesized through several methods. One common approach involves the reaction of 5-bromopentanoic acid methyl ester with sodium azide in the presence of a suitable solvent. The reaction typically occurs under reflux conditions, leading to the substitution of the bromine atom with an azido group .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and solvent choice to ensure high yield and purity. The use of continuous flow reactors has also been explored to enhance production efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: Methyl 5-azidopentanoate undergoes various chemical reactions, including:

    Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

    Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst, and suitable solvents.

    Substitution: Sodium azide, suitable solvents, and reflux conditions.

    Cycloaddition: Alkynes, copper catalysts, and appropriate solvents.

Major Products Formed:

    Reduction: Formation of 5-aminopentanoic acid methyl ester.

    Substitution: Formation of various substituted pentanoic acid methyl esters.

    Cycloaddition: Formation of triazole derivatives.

Mechanism of Action

The mechanism of action of Methyl 5-azidopentanoate primarily involves its azido group. The azido group is highly reactive and can participate in various chemical reactions, such as cycloaddition and reduction. In biological systems, the azido group can be reduced to an amine, which can then interact with biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • Methyl 5-azidovalerate
  • 5-azidovaleric acid methyl ester
  • Pentanoic acid, 5-azido-, methyl ester

Comparison: Methyl 5-azidopentanoate is unique due to its specific structure and reactivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and versatility in chemical synthesis. Its azido group provides a unique handle for various chemical transformations, making it a valuable compound in both research and industrial applications .

Properties

IUPAC Name

methyl 5-azidopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O2/c1-11-6(10)4-2-3-5-8-9-7/h2-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQEZMRVNSROGPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00561681
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

127811-93-2
Record name Methyl 5-azidopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00561681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of methyl 5-bromovalerate (5.00 g, 25.6 mmol), NaN3 (3.33 g, 51.2 mmol) and 15 ml of water in 40 ml of MeOH was refluxed for 3.5 hrs. The MeOH was removed in vacuo and residue was partitioned between CHCl3 (200 ml) and water (50 ml). The organic layer was separated and washed with water. After drying and removal of solvent, methyl 5-azidovalerate (4.01 g, 99.7%) was obtained as a colorless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
3.33 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Add sodium azide (12.5 g, 193 mmol) to a rapidly stirred solution of methyl 5-bromovalerate (25.08 g, 129 mmol) in DMSO (200 mL, anhydrous). Stir at room temperature overnight under N2. Add water (400 mL) and stir for 30 minutes. Extract with Et2O (×3) and wash combined Et2O layers with brine (×3). Dry organic layer over MgSO4 and concentrate to give the title compound (20.3 g, 100%).
Quantity
12.5 g
Type
reactant
Reaction Step One
Quantity
25.08 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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